molecular formula C18H17N5O3 B2919184 (Z)-N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)but-2-enamide CAS No. 1207061-51-5

(Z)-N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)but-2-enamide

Cat. No.: B2919184
CAS No.: 1207061-51-5
M. Wt: 351.366
InChI Key: YEZYDTPJHBNAMG-DJWKRKHSSA-N
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Description

(Z)-N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)but-2-enamide is a high-purity synthetic compound designed for advanced chemical and pharmaceutical research. This molecule features a complex architecture incorporating furan, pyrazole, and cyclopenta[d]pyrimidinone rings, making it a valuable scaffold in medicinal chemistry for the exploration of novel biologically active agents. Its structural characteristics suggest potential as a key intermediate in the synthesis of targeted therapeutic candidates, particularly in oncology and inflammation research where such heterocyclic systems are commonly investigated. Researchers can utilize this compound in hit-to-lead optimization studies, structure-activity relationship (SAR) investigations, and as a building block in the development of small-molecule libraries for high-throughput screening. The presence of the (Z)-but-2-enamide moiety provides a rigid, planar structure that can be critical for specific molecular interactions. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle this material in accordance with all applicable local and laboratory safety guidelines for chemical reagents .

Properties

IUPAC Name

(Z)-N-[5-(furan-2-yl)-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3/c1-2-5-16(24)20-15-10-13(14-8-4-9-26-14)22-23(15)18-19-12-7-3-6-11(12)17(25)21-18/h2,4-5,8-10H,3,6-7H2,1H3,(H,20,24)(H,19,21,25)/b5-2-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEZYDTPJHBNAMG-DJWKRKHSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)NC1=CC(=NN1C2=NC3=C(CCC3)C(=O)N2)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\C(=O)NC1=CC(=NN1C2=NC3=C(CCC3)C(=O)N2)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarity and Substituent Effects

The furan-2-yl group in the target compound is structurally analogous to nitrofuryl and nitroimidazole moieties in antimycobacterial agents. Evidence from nitrofuryl vs. nitroimidazole derivatives (Table 1) demonstrates that the presence of a nitrofuryl group enhances antimycobacterial activity compared to nitroimidazole counterparts, which are often inactive .

Table 1: Comparison of Nitrofuryl and Nitroimidazole Derivatives

Compound Substituent Antimycobacterial Activity (MIC, µg/mL) Reference
Nitrofuryl analog 5-Nitro-2-furyl 6.25–12.5
Nitroimidazole 4-Nitroimidazolyl Inactive (>50)
Physicochemical Properties

Analogous tetrahydroimidazo[1,2-a]pyridine derivatives (e.g., compounds 2d and 1l ) exhibit melting points ranging from 215–245°C and moderate synthetic yields (51–55%), suggesting that the target compound may share comparable thermal stability and synthetic challenges due to its fused heterocyclic system .

Table 2: Physical Properties of Analogous Heterocyclic Compounds

Compound Melting Point (°C) Yield (%) Reference
Tetrahydroimidazo[1,2-a]pyridine (2d) 215–217 55
Tetrahydroimidazo[1,2-a]pyridine (1l) 243–245 51

Computational Similarity Assessment

Virtual screening (VS) strategies, such as ligand-based similarity searches, utilize molecular fingerprints (e.g., Morgan fingerprints) and Tanimoto/Dice coefficients to prioritize compounds with structural and functional resemblance to known active molecules . For the target compound, similarity metrics could align it with kinase inhibitors like gefitinib if shared pharmacophoric features (e.g., planar heterocycles, hydrogen-bond acceptors) are present . However, "activity cliffs"—where minor structural changes cause drastic activity differences—highlight the need for caution in relying solely on similarity metrics .

Research Findings and Implications

Heteroaromatic Rings : The furan-2-yl and pyrimidine moieties may synergize to enhance target binding, as seen in nitrofuryl-containing antimycobacterial agents .

Stereochemistry : The Z-configuration of the enamide group could optimize spatial alignment with hydrophobic pockets in biological targets.

Synthetic Feasibility : Moderate yields (50–55%) in analogous compounds suggest scalable synthesis is achievable but may require optimization .

Q & A

Q. What synthetic methodologies are recommended for preparing (Z)-N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)but-2-enamide?

Methodological Answer : The synthesis typically involves multi-step processes, including:

  • Condensation reactions to form the pyrazole core, as seen in structurally related 1,5-diarylpyrazole derivatives .
  • Cyclization under controlled conditions (e.g., using Cs₂CO₃ or CuBr as catalysts) to construct the tetrahydrocyclopenta[d]pyrimidin-4-one moiety .
  • Amide coupling for the (Z)-but-2-enamide side chain, requiring careful control of stereochemistry via reaction temperature (e.g., 35°C) and solvent polarity .
    Key Challenges :
  • Regioselectivity in pyrazole functionalization.
  • Purification via flash chromatography (e.g., ethyl acetate/hexane gradients) to isolate intermediates .

Q. How should researchers characterize the stereochemistry and purity of this compound?

Methodological Answer :

  • X-ray crystallography is critical for confirming the (Z)-configuration of the enamide group, as demonstrated in analogous furyl-pyrazole derivatives .
  • ¹H/¹³C NMR : Analyze coupling constants (e.g., vicinal protons in the enamide chain) and chemical shifts for the furan, pyrazole, and cyclopenta[d]pyrimidinone moieties .
  • HPLC : Use reverse-phase columns (C18) with UV detection to verify purity (>95%), as described for related pyrazoline-carboxamide compounds .

Q. What are the primary reactivity considerations for the furan and enamide groups in this compound?

Methodological Answer :

  • Furan ring : Susceptible to electrophilic substitution (e.g., nitration, halogenation) at the 5-position. Protect with electron-withdrawing groups during synthetic modifications .
  • Enamide group : Hydrolysis-prone under acidic/basic conditions. Stabilize by maintaining anhydrous reaction environments .
  • Pyrazole core : Reacts with electrophiles at the N1 and C3 positions; optimize regioselectivity using steric directing groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer :

  • Pharmacophore modeling : Map key features (e.g., hydrogen-bond acceptors in the pyrimidinone ring, hydrophobic furan interactions) using computational tools like Schrödinger Suite .
  • Analog synthesis : Modify the furan substituents (e.g., replace with thiophene) or cyclopenta[d]pyrimidinone carbonyl groups to assess impact on bioactivity .
  • Biological assays : Prioritize kinase inhibition or GPCR binding assays based on structural similarity to pyrazoline-containing pharmacophores .

Q. What computational approaches are suitable for predicting metabolic stability?

Methodological Answer :

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the enamide C=C bond to predict susceptibility to oxidation .
  • Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify metabolic hotspots .
  • In silico ADMET : Use tools like SwissADME to estimate logP, solubility, and blood-brain barrier penetration .

Q. How can researchers resolve contradictions in reported synthetic yields for intermediates?

Methodological Answer :

  • Reaction optimization : Screen solvents (e.g., DMF vs. DMSO) and catalysts (e.g., CuBr vs. Pd(OAc)₂) to improve reproducibility .
  • Byproduct analysis : Use LC-MS to identify side products (e.g., over-oxidized furans or dimerized pyrazoles) .
  • Scale-up protocols : Adjust stirring rates and heating uniformity for consistent yields in large batches .

Q. What strategies are effective for enhancing crystallinity in derivatives of this compound?

Methodological Answer :

  • Co-crystallization : Introduce hydrogen-bond donors (e.g., -OH or -NH₂ groups) to improve packing efficiency .
  • Salt formation : React with HCl or trifluoroacetic acid to generate stable crystalline salts .
  • Polymorph screening : Use solvent-drop grinding with ethanol/water mixtures to isolate metastable forms .

Q. How should researchers design stability studies under physiological conditions?

Methodological Answer :

  • Forced degradation : Expose the compound to pH 1–13 buffers, UV light, and elevated temperatures (40–60°C) to identify degradation pathways .
  • Kinetic analysis : Monitor hydrolysis of the enamide group via ¹H NMR at 37°C in simulated gastric fluid .
  • Stabilizers : Test antioxidants (e.g., BHT) or cyclodextrin encapsulation to prolong shelf life .

Q. What analytical techniques are recommended for detecting trace impurities?

Methodological Answer :

  • HRMS : Identify low-abundance impurities (e.g., dehydrohalogenated byproducts) with ppm-level accuracy .
  • 2D NMR : Use HSQC and HMBC to assign impurities in complex mixtures .
  • ICP-MS : Quantify residual metal catalysts (e.g., Cu, Pd) below 10 ppm .

Q. How can regioselectivity challenges in pyrazole functionalization be addressed?

Methodological Answer :

  • Directing groups : Install temporary protecting groups (e.g., SEM or Boc) at the N1 position to steer electrophilic attacks to C3 .
  • Metal-mediated C-H activation : Use Pd(OAc)₂ with ligands (e.g., PPh₃) for site-selective arylation .
  • Computational guidance : Predict reactive sites using Fukui indices or electrostatic potential maps .

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